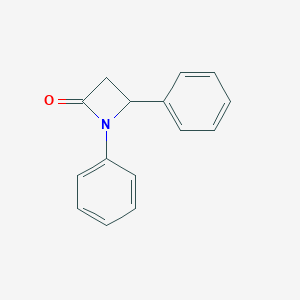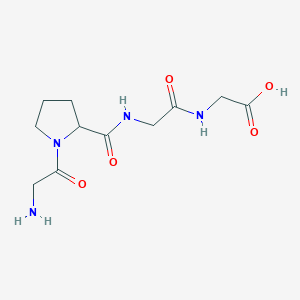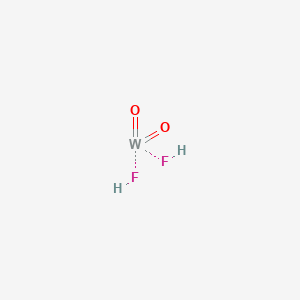
Tungsten difluoride dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tungsten difluoride dioxide, also known as WF2O2, is a chemical compound that has been of increasing interest in scientific research due to its unique properties. This compound has been synthesized using different methods, and its potential applications have been explored in various fields such as catalysis, electronics, and material science.
Wissenschaftliche Forschungsanwendungen
Tungsten difluoride dioxide has been studied for its potential applications in various scientific fields. One of the most significant applications is in catalysis. This compound has been shown to exhibit excellent catalytic activity in various reactions such as the oxidation of alcohols and olefins. Additionally, it has been used as a catalyst in the synthesis of various organic compounds.
Another potential application of Tungsten difluoride dioxide is in electronics. This compound has been studied for its potential use in electronic devices such as transistors and sensors. Its unique properties, such as its high electron mobility and thermal stability, make it an attractive material for electronic applications.
Wirkmechanismus
The mechanism of action of Tungsten difluoride dioxide is not well understood. However, it is believed that its catalytic activity is due to the presence of active sites on its surface. These active sites can interact with the reactants, promoting the reaction and increasing its rate.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Tungsten difluoride dioxide. However, studies have shown that exposure to this compound can cause respiratory and eye irritation. Therefore, proper safety measures should be taken when handling this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Tungsten difluoride dioxide in lab experiments is its high catalytic activity. This compound can promote various reactions, making it a useful tool for researchers. However, one of the limitations is its toxicity. Proper safety measures should be taken when handling this compound to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for the study of Tungsten difluoride dioxide. One potential direction is to explore its use in the synthesis of new organic compounds. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in electronics. Finally, studies should be conducted to investigate the potential toxicity of this compound and its effects on the environment.
Conclusion:
Tungsten difluoride dioxide is a unique compound that has been studied for its potential applications in various scientific fields. Its high catalytic activity and unique properties make it an attractive material for researchers. However, its toxicity should be taken into consideration when handling this compound. Further research is needed to fully understand the mechanism of action of Tungsten difluoride dioxide and its potential applications in various fields.
Synthesemethoden
One of the most common methods for synthesizing Tungsten difluoride dioxide is by reacting tungsten hexafluoride (WF6) with oxygen (O2) at high temperatures. The reaction takes place in a vacuum chamber, and the resulting product is a white powder that can be purified using various methods such as sublimation or recrystallization.
Eigenschaften
CAS-Nummer |
14118-73-1 |
|---|---|
Molekularformel |
F2O2W F2H2O2W |
Molekulargewicht |
255.9 g/mol |
IUPAC-Name |
dioxotungsten;dihydrofluoride |
InChI |
InChI=1S/2FH.2O.W/h2*1H;;; |
InChI-Schlüssel |
NIFKCSBUIZDRRZ-UHFFFAOYSA-N |
SMILES |
O=[W]=O.F.F |
Kanonische SMILES |
O=[W]=O.F.F |
Synonyme |
WO2F2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



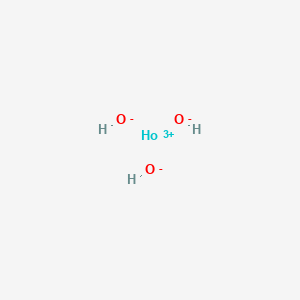
![[4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate](/img/structure/B77480.png)
![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B77481.png)
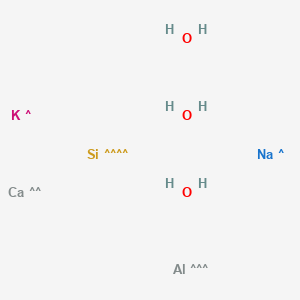
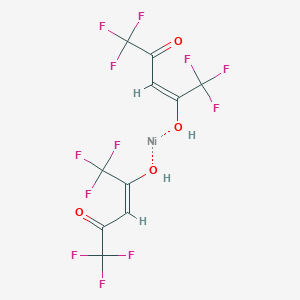
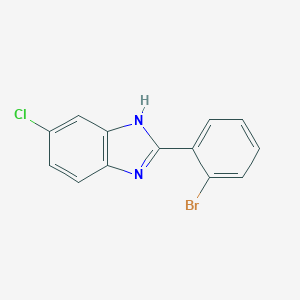
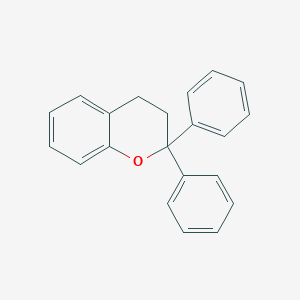
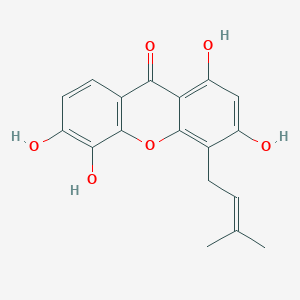
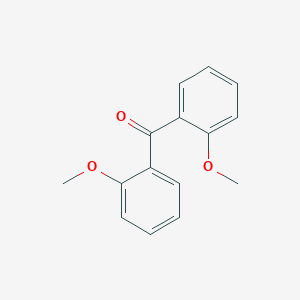
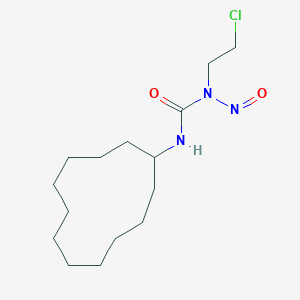
![2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B77495.png)

